1-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6-benzyl-N-(furan-2-ylmethyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-16-9-10-21-26-22-19(24(30)28(21)14-16)12-20(23(29)25-13-18-8-5-11-31-18)27(22)15-17-6-3-2-4-7-17/h2-12,14H,13,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZFCARWYGZYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC5=CC=CO5)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound with potential therapeutic applications. Its structure incorporates multiple heterocyclic moieties that are often associated with a range of biological activities, including antiviral and anticancer properties. This article reviews the biological activity of this compound based on recent studies and data.
The compound has the following chemical characteristics:
- Molecular Formula : C23H19N3O4
- Molecular Weight : 373.41 g/mol
- CAS Number : 872867-86-2
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses. In vitro assays demonstrated that derivatives of this compound exhibited significant antiviral activity against the COVID-19 virus. Specifically:
- Activity : The compound prevented viral growth by over 90% at two different concentrations.
- Cytotoxicity : It showed weak or negligible cytotoxic effects on Vero cells, indicating a favorable safety profile for further development as an antiviral drug .
Anticancer Activity
In addition to its antiviral properties, the compound has been evaluated for anticancer activity. Derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : A431 vulvar epidermal carcinoma cell line demonstrated significant inhibition of proliferation and invasion when treated with related compounds.
- Mechanism : The proposed mechanism involves interference with nucleic acid synthesis pathways, which is common among pyrimidine analogs .
Case Studies
Several case studies have been conducted to explore the biological activity of compounds similar to this compound:
- Study on Antiviral Activity :
- Study on Anticancer Effects :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C23H19N3O4 |
| Molecular Weight | 373.41 g/mol |
| CAS Number | 872867-86-2 |
| Antiviral Activity | >90% inhibition of viral growth |
| Cytotoxicity | Low (negligible effects) |
| Cancer Cell Line | A431 |
| Mechanism | Inhibition of nucleic acid synthesis |
Comparison with Similar Compounds
Substituent Variations at the Carboxamide Position
The N-substituent on the carboxamide group significantly impacts physicochemical and biological properties. Key analogs include:
*Calculated based on molecular formula.
Key Observations :
- Heteroaromatic vs. Aryl Substituents : The furan-2-ylmethyl group in the target compound introduces an oxygen atom, which may improve solubility and metabolic stability compared to purely aromatic substituents like naphthyl or phenyl .
- Electronic Effects : Electron-donating groups (e.g., methoxy in ) increase electron density, possibly enhancing binding to electron-deficient receptor sites.
Variations in Methyl Group Position
The position of methyl groups alters steric and electronic properties:
Key Observations :
- 7-Methyl : Balances stability and steric effects, avoiding excessive bulk that could impede binding .
Q & A
Q. What synthetic methodologies are reported for 1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide derivatives?
-
Answer : The synthesis typically involves a multi-step approach starting with alkylation or benzylation of pyrimidine precursors. For example, describes the synthesis of analogous compounds via condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection and subsequent functionalization (Fig. 2) . Alternative routes include one-pot reactions using Fe(acac)₃ as a catalyst for β-lactam derivatives, as noted in . Key steps involve monitoring reaction progress via TLC and purification via column chromatography.
-
Table 1 : Comparison of Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation with aldehydes | Boc protection, ethanol reflux | 55–70 | |
| One-pot Fe(acac)₃ catalysis | β-lactam formation, RT stirring | 60–75 |
Q. How is structural characterization of this compound performed?
- Answer : Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Aromatic proton signals in pyrido-pyrrolo-pyrimidine nuclei show deshielding (δ 7.5–8.5 ppm for aromatic H; δ 160–170 ppm for carbonyl C).
- IR Spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹).
- HRMS : Used to confirm molecular ion peaks (e.g., [M+H]⁺) with deviations <2 ppm from theoretical values.
Q. What are the recommended purity assessment protocols?
- Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% of theoretical values). For example, reports purity ≥98% for pyrazolo-pyrimidine analogs using these methods .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound?
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Answer : SAR studies involve synthesizing analogs with variations in the benzyl/furan-methyl substituents. highlights bioisosterism between 4-hydroxyquinolin-2-one and pyrido-pyrrolo-pyrimidine nuclei, suggesting that modifying the furan-2-ylmethyl group could enhance binding affinity . Computational docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial biofilm enzymes) is recommended to prioritize analogs .
-
Key SAR Findings :
- Substitution at the 7-methyl position increases metabolic stability.
- Furan-2-ylmethyl enhances solubility but reduces CNS penetration.
Q. What experimental designs are suitable for evaluating biological activity?
- Answer : Use randomized block designs with split-split plots for in vivo/in vitro studies ( ) . For example:
- Antibiofilm assays : Treat bacterial cultures (e.g., S. aureus) with compound concentrations (0.1–100 µM) and measure biofilm biomass via crystal violet staining.
- Analgesic activity : Apply the "acetic acid writhing" model in mice, comparing dose-response curves with positive controls (e.g., indomethacin).
Q. How can environmental fate studies be designed for this compound?
- Degradation : Hydrolysis/photolysis half-life under simulated environmental conditions (pH 7–9, UV light).
- Bioaccumulation : Use OECD 305 guidelines with aquatic species (e.g., Daphnia magna).
Contradictions and Resolutions
Q. How to address discrepancies in reported bioactivity data?
- Answer : notes uniform analgesic activity across benzylamide analogs, conflicting with 's variable antibiofilm results. Resolve by:
- Validating assay conditions (e.g., bacterial strain differences).
- Conducting dose-range studies to identify off-target effects.
Methodological Best Practices
Q. What statistical approaches are recommended for data analysis?
- Answer : Use inferential statistics (ANOVA with Tukey’s post hoc test) for multi-group comparisons. For dose-response curves, apply nonlinear regression (GraphPad Prism) .
Q. How to optimize solubility for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
